molecular formula C8H10N2O B014700 N-Nitroso-N-ethylaniline CAS No. 612-64-6

N-Nitroso-N-ethylaniline

Cat. No. B014700
CAS RN: 612-64-6
M. Wt: 150.18 g/mol
InChI Key: WXRXVZXYLBWKRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Nitroso-N-ethylaniline and its derivatives involves nitrosation reactions where N,N-dialkyl aromatic amines are treated with nitrous acid, leading to the formation of N-alkyl-N-nitrosoanilines. For example, N-cyclopropyl-N-alkylanilines undergo rapid reactions to produce corresponding N-alkyl-N-nitrosoanilines through specific cleavage of the cyclopropyl group from the nitrogen, indicating the formation involves an amine radical cation followed by cyclopropyl ring opening (Loeppky & Elomari, 2000).

Molecular Structure Analysis

N-Nitroso-N-ethylaniline's molecular structure has been elucidated using various spectroscopic techniques, highlighting its planar nitroaniline and benzaldehyde fragments linked through an ethylene bridge. The nitro and aldehyde substituents are nearly coplanar with their respective rings, indicating a stable and defined molecular geometry (Clegg et al., 1994).

Chemical Reactions and Properties

N-Nitroso-N-ethylaniline undergoes various chemical reactions, including acylmethylation and nitroso transfer/cyclization cascade reactions, leading to the formation of complex structures like 3-nitrosoindoles (Wu et al., 2020). Such reactions highlight the compound's reactivity and potential for creating novel chemical structures.

Physical Properties Analysis

The physical properties of N-Nitroso-N-ethylaniline derivatives, including their molecular structure and stability, have been extensively studied. For instance, the stability of new stabilizers for propellants, derived from N-nitroso compounds, was enhanced by increasing the carbon chain length on the nitrogen atom, indicating a correlation between molecular structure and physical stability (Tang et al., 2017).

Scientific Research Applications

  • Anticancer Activity : N-ethyl-N-nitrosourea (ENU) exhibits potential anticancer activity by transferring ethyl groups to nucleobases in nucleic acids. Molecular docking studies have evaluated its activity against specific proteins, such as 2JIU protein (Singh et al., 2018).

  • Synthetic Chemistry : N-Nitroso compounds, including N-nitroso-N-ethylaniline, are used in the synthesis of indazoles and other heterocycles, which are valuable scaffolds in synthetic chemistry (Chen et al., 2014).

  • Carcinogenicity Studies : Various studies have explored the carcinogenic properties of N-nitroso compounds. For example, N-nitroso-ethylenethiourea is dose-dependently carcinogenic in mice, causing pulmonary and lymphocytic neoplasms (Moriya et al., 1979). Similarly, N-Methyl-N-nitroso-N′-nitroguanidine (MNU) and its ethyl homologue are effective carcinogens in various animal models (Schoental, 1966).

  • Molecular Interaction Studies : The interaction of carcinogenic N-nitroso ethylating agents with nucleic acid oxygen is studied, providing insights into the correlation with their carcinogenicity (Singer, 1977).

  • Photochemistry : N-nitroso-N-methylaniline, closely related to N-Nitroso-N-ethylaniline, exhibits photochromism in aqueous solutions, suggesting potential applications in photochemistry (Hoshino et al., 1970).

  • Catalysis and Synthesis : N-nitrosoanilines, including N-Nitroso-N-ethylaniline, are used in novel syntheses of organic compounds, such as the one-pot synthesis of 3-nitrosoindoles (Wu et al., 2020).

  • Environmental Health and Safety : Research has been conducted on the formation of potentially carcinogenic N-nitroso compounds in the environment, such as in groundwater (Sweeney et al., 2020), and on methods for decontaminating nitrosoureas in laboratory settings (Lunn et al., 1988).

Safety And Hazards

N-Nitroso-N-ethylaniline is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to skin and eyes . It is also combustible and may form explosive mixtures with air when heated .

Future Directions

The detection of N-nitrosamine impurities in medicines and the recent emergence of nitrosamine drug substance related impurities (NDSRIs) has posed a great challenge to manufacturers of drug products and regulators alike . The pharmaceutical industry should continue to work on potential mitigation strategies and generation of additional scientific data to address the mechanistic gaps .

properties

IUPAC Name

N-ethyl-N-phenylnitrous amide
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InChI

InChI=1S/C8H10N2O/c1-2-10(9-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

WXRXVZXYLBWKRG-UHFFFAOYSA-N
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Canonical SMILES

CCN(C1=CC=CC=C1)N=O
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Molecular Formula

C8H10N2O
Record name N-NITROSO-N-ETHYLANILINE
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DSSTOX Substance ID

DTXSID5025786
Record name N-Nitroso-N-ethylaniline
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Molecular Weight

150.18 g/mol
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Physical Description

N-nitroso-n-ethylaniline appears as clear amber or yellow liquid. (NTP, 1992)
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Boiling Point

266 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.0874 (NTP, 1992) - Denser than water; will sink
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Product Name

N-Nitroso-N-ethylaniline

CAS RN

612-64-6
Record name N-NITROSO-N-ETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitroso-N-ethylaniline
Reactant of Route 2
Reactant of Route 2
N-Nitroso-N-ethylaniline

Citations

For This Compound
65
Citations
H Ritter, S Braun, M Kaiser… - … : An International Journal …, 2008 - Wiley Online Library
… During the degradation of the propellant stabilizer Centralite I the 2-nitro-N-nitroso-N-ethylaniline 2N-NO-EA is formed showing two signals in the chromatographic analysis (HPLC) with …
CA Parker - Journal of the Society of Chemical Industry, 1948 - Wiley Online Library
… The production of N-nitroso-N-ethylaniline during the ageing of propellents stabilized by syAiethyldiphenylurea was first noted by LCcorchC and Jovinet,’ who also found some slight …
M Hoshino, H Kokubun, M Koizumi - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… N-Nitroso-N-ethylaniline also reacts in the similar way. In the alcoholic solutions, different types of reaction occurred; in the absence of oxygen the reaction is mainly the formation of N-…
Number of citations: 5 www.journal.csj.jp
MS Elliot, FJ Smith, AM Fraser - Propellants, Explosives …, 2000 - Wiley Online Library
… The synthesis of N-nitroso-N-ethylaniline involved the reaction of N-ethylaniline with nitrous acid, the liquid nature of the amine allowing intimate contact with the nitrosating species. …
TCJ Ovenston, CA Parker - Journal of the Society of Chemical …, 1947 - Wiley Online Library
… , ylylated as N-nitroso-Nethylaniline, was determined with a … obtaincd from known weights of N-nitrosoN-ethylaniline. … able amounts ; these are N-nitroso-N-ethylaniline and its 4-nitro-…
VA Aleksandrov - Voprosy Onkologii, 1968 - europepmc.org
[The effect of N-nitroso-N-methylaniline and N-nitroso-N-ethylaniline on the rat embryo] - Abstract - Europe PMC … [The effect of N-nitroso-N-methylaniline and N-nitroso-N-ethylaniline …
Number of citations: 2 europepmc.org
SJ Green, B Thakur - Journal of the Society of Chemical …, 1948 - Wiley Online Library
… reaction with the nitric esters) to give N-nitroso-Nethylaniline, and (ii) direct nitration yielding … reacting with nitrous acid to give N-nitroso-N-ethylaniline. In view of the extreme resistancz …
AR Ingram - Journal of Applied Polymer Science, 1964 - Wiley Online Library
… 8 it is seen that there are some N-nitroso compounds such as N-nitrosopiperidine and Nnitroso-N-ethylaniline which are self-extinguishing synergists at low concentration and then act …
CE Looney, WD Phillips, EL Reilly - Journal of the American …, 1957 - ACS Publications
… N-Nitroso-N-methylaniline and N-NitrosoN-ethylaniline.—The … Similar results are obtained for N-nitroso-N-ethylaniline in … -N-methylaniline and N-nitroso-Nethylaniline is highly hindered …
Number of citations: 195 0-pubs-acs-org.brum.beds.ac.uk
DH Fine, F Rufeh, B Gunther - Analytical Letters, 1973 - Taylor & Francis
… dibutylnitrosarrine, diphenylnitrosamine, N-nitrosomethylurea, N-nitroso-N-ethylaniline, and phenylnitrosourea . …

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